4-(p-Iodophenyl)butyric acid, also known by its chemical formula C₁₀H₁₁IO₂ and CAS Number 27913-58-2, features a butyric acid moiety attached to a para-iodophenyl group. This compound has a molecular weight of 290.10 g/mol and is characterized by its high lipophilicity and ability to bind to serum albumin, which enhances its pharmacokinetic properties .
4-(p-Iodophenyl)butyric acid exhibits significant biological activity:
The synthesis of 4-(p-Iodophenyl)butyric acid can be accomplished through several methods:
4-(p-Iodophenyl)butyric acid finds applications in various fields:
Research indicates that 4-(p-Iodophenyl)butyric acid enhances the pharmacokinetic profile of conjugated drugs by improving their binding to serum proteins. This property reduces rapid renal clearance and increases hepatic accumulation of radiolabeled complexes, making it a valuable component in drug design .
Several compounds share structural similarities with 4-(p-Iodophenyl)butyric acid. Here are notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(4-Iodophenyl)propanoic acid | 1643-29-4 | 1.00 |
| Methyl 3-(4-Iodophenyl)propanoate | 33994-44-4 | 0.88 |
| 3-(2-Iodophenyl)propanoic acid | 96606-95-0 | 0.90 |
What sets 4-(p-Iodophenyl)butyric acid apart from these similar compounds is its specific para substitution on the phenyl ring combined with the butyric acid moiety. This configuration enhances its ability to bind to serum albumin effectively while maintaining desirable pharmacokinetic properties.